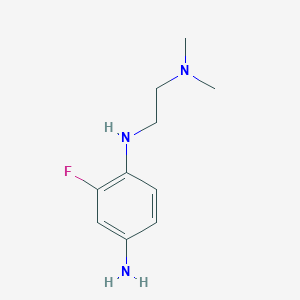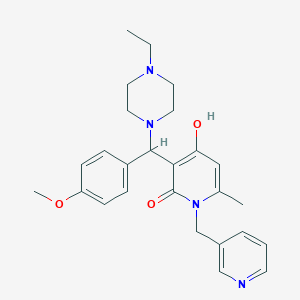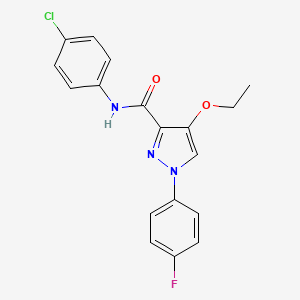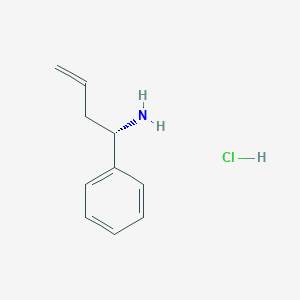
N1-(2-(diméthylamino)éthyl)-2-fluorobenzène-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-(dimethylamino)ethyl)-2-fluorobenzene-1,4-diamine is an organic compound that features a benzene ring substituted with a fluorine atom and two amino groups, one of which is attached to a dimethylaminoethyl group
Applications De Recherche Scientifique
N1-(2-(dimethylamino)ethyl)-2-fluorobenzene-1,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: The compound can be utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mécanisme D'action
Target of action
Compounds with a dimethylaminoethyl group often interact with various receptors in the body, particularly neurotransmitter receptors. For example, dimethyltryptamine, a compound with a similar structure, acts as a non-selective agonist at most or all of the serotonin receptors .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of such compounds can vary widely. For example, a two-compartment pharmacokinetic model provided the best fit for the concentration-time profiles obtained for most patients showing clearance of 1.00±0.36 l h−1 kg−1, a volume of distribution of the central compartment of 0.72± 0.55 l/kg, an initial half-life of 0.28±0.19 h and a terminal half-life of 2.04±0.94 h .
Action environment
The action, efficacy, and stability of such compounds can be influenced by various environmental factors, including pH, temperature, and the presence of other substances. For example, a compound with a dimethylaminoethyl group showed controllable and reversible pH-responsive behavior at pH=1–12 and thermoresponsive behavior at 20–60 °C .
Safety and Hazards
Safety information for related compounds is available. For instance, N,N-Dimethylethylenediamine is classified as Acute Tox. 4 Dermal - Acute Tox. 4 Oral - Eye Dam. 1 - Flam. Liq. 2 - Skin Corr. 1A . Similarly, 2-(Dimethylamino)ethyl methacrylate is classified as Acute Tox. 4 Dermal - Acute Tox. 4 Oral - Eye Dam. 1 - Skin Corr. 1B - Skin Sens. 1 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-(dimethylamino)ethyl)-2-fluorobenzene-1,4-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-fluoroaniline.
Alkylation: The 2-fluoroaniline undergoes alkylation with 2-chloro-N,N-dimethylethylamine in the presence of a base such as potassium carbonate to form N1-(2-(dimethylamino)ethyl)-2-fluoroaniline.
Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the second amino group at the para position relative to the fluorine atom.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions: N1-(2-(dimethylamino)ethyl)-2-fluorobenzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other nucleophiles such as hydroxyl or thiol groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using sodium hydroxide or thiourea under reflux conditions.
Major Products:
Oxidation: Nitro derivatives of the original compound.
Reduction: Primary or secondary amines.
Substitution: Hydroxyl or thiol-substituted benzene derivatives.
Comparaison Avec Des Composés Similaires
N1-(2-(dimethylamino)ethyl)-benzene-1,4-diamine: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.
N1-(2-(dimethylamino)ethyl)-2-chlorobenzene-1,4-diamine: Contains a chlorine atom instead of fluorine, which can influence its electronic properties and reactivity.
N1-(2-(dimethylamino)ethyl)-2-bromobenzene-1,4-diamine: Similar to the chlorinated derivative but with a bromine atom, affecting its steric and electronic characteristics.
Uniqueness: N1-(2-(dimethylamino)ethyl)-2-fluorobenzene-1,4-diamine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances the compound’s stability and reactivity. This makes it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
1-N-[2-(dimethylamino)ethyl]-2-fluorobenzene-1,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16FN3/c1-14(2)6-5-13-10-4-3-8(12)7-9(10)11/h3-4,7,13H,5-6,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNONTXQMXZGJSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=C(C=C(C=C1)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(11-Oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-3-yl)prop-2-enamide](/img/structure/B2504889.png)
![[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2504893.png)

![2-(2-methoxyphenyl)-1-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)ethan-1-one](/img/structure/B2504898.png)


![N-[(2-methoxyadamantan-2-yl)methyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2504901.png)

![ethyl (2Z)-2-cyano-3-{[(4-fluorophenyl)methyl]amino}prop-2-enoate](/img/structure/B2504903.png)
![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2504905.png)
